4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol
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Overview
Description
4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound characterized by the presence of both nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol typically involves the nitration of a suitable precursor, followed by the introduction of trifluoromethyl groups. One common method involves the nitration of 4,4,4-trifluorobutan-1-ol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can participate in nucleophilic addition reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Addition: Nucleophiles such as amines or alcohols.
Major Products Formed
Reduction: 4,4,4-Trifluoro-2-amino-2-(trifluoromethyl)butan-1-ol.
Substitution: 4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butyl chloride.
Addition: Various adducts depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 4-Nitro-2-(trifluoromethyl)aniline
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol is unique due to the combination of nitro and trifluoromethyl groups on the same carbon backbone. This structural feature imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4,4,4-trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6NO3/c6-4(7,8)1-3(2-13,12(14)15)5(9,10)11/h13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVZXXRHQNLOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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